1-(2-Methylpropyl)-1H-indole-5-carbaldehyde
Overview
Description
1-(2-Methylpropyl)-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
- Application : A method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization has been developed. This approach is operationally simple and efficient for a variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by the gold(I) catalyst, leading to intramolecular addition and subsequent reactions to form 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).
Green & Sustainable Nanocatalysis
- Application : Indole-3-carbaldehyde, a compound closely related to 1-(2-Methylpropyl)-1H-indole-5-carbaldehyde, has been used in green and sustainable nanocatalyzed synthetic routes. These methods offer advantages like excellent yields, short reaction times, and environmental benefits (Madan, 2020).
Synthesis of Heterocyclic Compounds
- Application : The synthesis of triazolo(thiadiazepino)indoles has been achieved using 1-alkyl-2-chloro-1H-indole-3-carbaldehydes, highlighting the versatility of these compounds in creating novel heterocyclic systems with potential applications in medicinal chemistry (Vikrishchuk et al., 2019).
Antibacterial Activity
- Application : Derivatives of indole-3-carbaldehyde have shown antibacterial activities against various bacteria, including Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of such compounds in antimicrobial applications (Carrasco et al., 2020).
Indole-based Organic Catalysts
- Application : Indole derivatives have been explored as organic-based, metal-free catalysts for glucose electrooxidation in fuel cells. This highlights the potential of indole structures in sustainable energy applications (Hamad et al., 2021).
Corrosion Inhibition
- Application : Indole-3-carbaldehyde has been investigated as a corrosion inhibitor for mild steel in acidic solutions, demonstrating the utility of indole compounds in industrial applications for metal protection (Ashhari & Sarabi, 2015).
Properties
IUPAC Name |
1-(2-methylpropyl)indole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(2)8-14-6-5-12-7-11(9-15)3-4-13(12)14/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCWFWIANUTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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